molecular formula C16H25N3O3 B12088816 2-Nitro-5-((1,2,2,6,6-pentamethylpiperidin-4-yl)oxy)aniline

2-Nitro-5-((1,2,2,6,6-pentamethylpiperidin-4-yl)oxy)aniline

Katalognummer: B12088816
Molekulargewicht: 307.39 g/mol
InChI-Schlüssel: LFZVESCKFYLPIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Nitro-5-((1,2,2,6,6-pentamethylpiperidin-4-yl)oxy)aniline is an organic compound that features a nitro group and a piperidine derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-5-((1,2,2,6,6-pentamethylpiperidin-4-yl)oxy)aniline typically involves the nitration of aniline derivatives followed by the introduction of the piperidine moiety. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Nitro-5-((1,2,2,6,6-pentamethylpiperidin-4-yl)oxy)aniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are often employed.

Major Products

    Oxidation: Products may include nitroso or nitro derivatives.

    Reduction: The primary product is the corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Nitro-5-((1,2,2,6,6-pentamethylpiperidin-4-yl)oxy)aniline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Wirkmechanismus

The mechanism by which 2-Nitro-5-((1,2,2,6,6-pentamethylpiperidin-4-yl)oxy)aniline exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine moiety may interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,2,6,6-Pentamethylpiperidine: A related compound with similar structural features but lacking the nitro group.

    2,2,6,6-Tetramethylpiperidine: Another piperidine derivative with different substitution patterns.

    N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: A compound with a similar piperidine core but different functional groups.

Uniqueness

2-Nitro-5-((1,2,2,6,6-pentamethylpiperidin-4-yl)oxy)aniline is unique due to the presence of both the nitro group and the piperidine moiety, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C16H25N3O3

Molekulargewicht

307.39 g/mol

IUPAC-Name

2-nitro-5-(1,2,2,6,6-pentamethylpiperidin-4-yl)oxyaniline

InChI

InChI=1S/C16H25N3O3/c1-15(2)9-12(10-16(3,4)18(15)5)22-11-6-7-14(19(20)21)13(17)8-11/h6-8,12H,9-10,17H2,1-5H3

InChI-Schlüssel

LFZVESCKFYLPIZ-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(CC(N1C)(C)C)OC2=CC(=C(C=C2)[N+](=O)[O-])N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.